N-(2,6-dimethylphenyl)-1-pentylprolinamide
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Overview
Description
N~2~-(2,6-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrrolidine ring attached to a pentyl chain and a dimethylphenyl group, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with pentylamine to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like sodium acetate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,6-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N~2~-(2,6-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in pain management and anesthesia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,6-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By binding to these channels, the compound can inhibit the transmission of nerve signals, leading to its potential use as a local anesthetic .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Tocainide: Shares structural similarities and is used as an antiarrhythmic agent.
Bupivacaine: Known for its long-lasting anesthetic effects.
Uniqueness
N~2~-(2,6-DIMETHYLPHENYL)-1-PENTYL-2-PYRROLIDINECARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a pyrrolidine ring and a pentyl chain differentiates it from other similar compounds, potentially offering advantages in terms of potency and duration of action .
Properties
Molecular Formula |
C18H28N2O |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-pentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-6-12-20-13-8-11-16(20)18(21)19-17-14(2)9-7-10-15(17)3/h7,9-10,16H,4-6,8,11-13H2,1-3H3,(H,19,21) |
InChI Key |
QIBPVWGTPDOZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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